molecular formula C16H22ClN5O B2820071 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide CAS No. 897615-20-2

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide

Cat. No. B2820071
CAS RN: 897615-20-2
M. Wt: 335.84
InChI Key: HBTFDPMKZZKPHJ-UHFFFAOYSA-N
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Description

The compound “N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and an amide group, which is a carbonyl (a carbon double-bonded to an oxygen) adjacent to a nitrogen . It also has a chlorophenyl group, which is a benzene ring with a chlorine atom attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrazole ring, followed by the introduction of the amide group and the chlorophenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring and the amide group would likely contribute to the compound’s polarity, and the presence of the aromatic chlorophenyl group could have implications for the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group could form hydrogen bonds, affecting the compound’s solubility and boiling point . The presence of the chlorophenyl group could also affect these properties .

Scientific Research Applications

Future Directions

The future directions for research on this compound would depend on its intended use. If it has potential medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN5O/c1-3-5-12(6-4-2)16(23)18-11-15-19-20-21-22(15)14-9-7-13(17)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTFDPMKZZKPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide

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